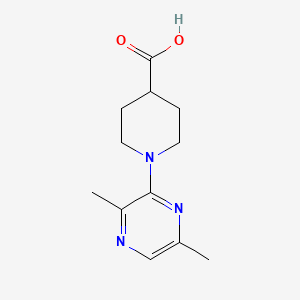
1-(4-Ethylpyridin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C9H13NO It belongs to the class of pyridine derivatives and features a hydroxyl group attached to an ethan-1-ol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Ethylpyridin-2-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 4-ethylpyridine with ethylene oxide under basic conditions to yield the desired product. Another method includes the reduction of 1-(4-ethylpyridin-2-yl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(4-Ethylpyridin-2-yl)ethanone or 1-(4-Ethylpyridin-2-yl)ethanal.
Reduction: 1-(4-Ethylpyridin-2-yl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(4-Ethylpyridin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.
Comparación Con Compuestos Similares
1-(4-Ethylpyridin-2-yl)ethan-1-ol can be compared with other similar compounds such as:
- 1-(4-Methylpyridin-2-yl)ethan-1-ol
- 1-(4-Propylpyridin-2-yl)ethan-1-ol
- 1-(4-Isopropylpyridin-2-yl)ethan-1-ol
These compounds share a similar pyridine core structure but differ in the alkyl substituents. The presence of different alkyl groups can influence their chemical reactivity, physical properties, and biological activities, making this compound unique in its specific applications and effects.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-(4-ethylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-3-8-4-5-10-9(6-8)7(2)11/h4-7,11H,3H2,1-2H3 |
Clave InChI |
ZZSWTGJJIOKFCJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC=C1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



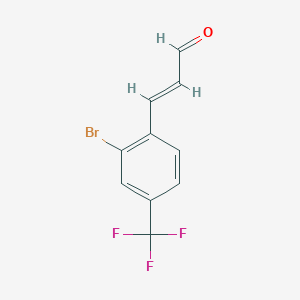
![7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)
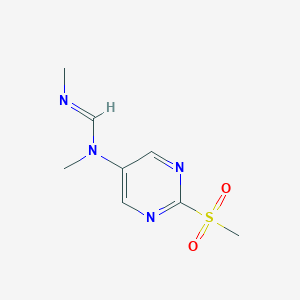

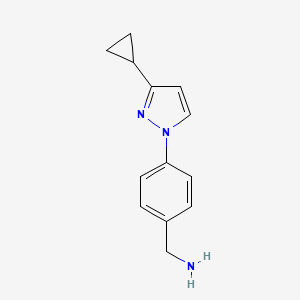


![2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13121986.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide](/img/structure/B13121990.png)
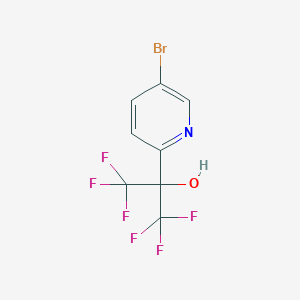
![2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B13121998.png)

